molecular formula C8H5BrO3 B12849797 6-Bromo-4H-benzo[d][1,3]dioxin-4-one

6-Bromo-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12849797
M. Wt: 229.03 g/mol
InChI Key: YAGPTBSHAACSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4H-benzo[d][1,3]dioxin-4-one is a benzodioxin derivative offered with a purity of ≥95% and a molecular weight of 229.0275 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research. The bromine substituent makes it a valuable precursor for further functionalization, enabling the construction of more complex molecular architectures through metal-catalyzed cross-coupling reactions. For instance, related 6-bromo-benzo[d][1,3]dioxine derivatives are used to create complex structures such as benzofuran-acetonitrile compounds, which are of significant interest in medicinal chemistry and drug discovery efforts . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H5BrO3

Molecular Weight

229.03 g/mol

IUPAC Name

6-bromo-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H5BrO3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-3H,4H2

InChI Key

YAGPTBSHAACSQB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=C(C=C2)Br)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxin-4-one derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using appropriate catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Amidation: The compound can react with primary amines to form salicylamides.

Common Reagents and Conditions

    Copper(I) iodide (CuI): Used as a catalyst in the synthesis of benzo[d][1,3]dioxin-4-one derivatives.

    Sodium bicarbonate (NaHCO3): Acts as a base in the reaction.

    Acetonitrile: Solvent used in the reaction.

Major Products Formed

    Salicylamides: Formed through amidation reactions with primary amines.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-Bromo-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the synthesis of insecticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxin ring structure play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Derivatives of 4H-benzo[d][1,3]dioxin-4-one

Compound Name Substituents Key Properties/Applications Synthesis Highlights
This compound Br at C6 Reactive intermediate for nucleophilic substitutions; potential in medicinal chemistry Bromination of parent compound or intermediates
5-Hydroxy-7-methyl-4H-benzo[d][1,3]dioxin-4-one OH at C5, CH₃ at C7 Bioactive metabolite (antiplasmodial, cytotoxic) Isolated from Pestalotiopsis spp. or synthesized via acetylenic ester coupling
6-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one OH at C6, (CH₃)₂ at C2 Crystalline solid; used in crystallographic studies and as a synthetic intermediate Multi-step synthesis from salicylic acid derivatives
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one OH at C5, (CH₃)₂ at C2 Intermediate in radical cation-based cyclization reactions Prepared via acid-catalyzed cyclization
(E)-6-(2-(9,9-Dimethyl-9H-fluoren-2-yl)vinyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one Vinyl-fluorenyl at C6, (CH₃)₂ at C2 Luminescent material; challenges in oxidative Heck cross-coupling Pd-catalyzed coupling with fluorenyl boronic acid
2,2-Dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1,3]dioxin-4-one Propargyloxy at C5, (CH₃)₂ at C2 Heat-sensitive monomer for polymer synthesis CuAAC click chemistry under mild conditions

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in this compound is electron-withdrawing, enhancing electrophilicity at the carbonyl group and facilitating nucleophilic attacks. In contrast, hydroxyl or methyl substituents (e.g., 5-hydroxy-7-methyl and 6-hydroxy-2,2-dimethyl derivatives) introduce electron-donating effects, modulating solubility and hydrogen-bonding capabilities .
  • Steric Considerations : Bulky substituents, such as the vinyl-fluorenyl group in the (E)-6-fluorenylvinyl derivative, impose steric hindrance, limiting reactivity in sterically demanding reactions but enabling applications in materials science due to extended conjugation .

Biological Activity

6-Bromo-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₄BrO₃, with a molecular weight of 230.02 g/mol. The presence of a bromine atom and a dioxin ring enhances its chemical reactivity and biological activity, making it a valuable candidate in various fields including pharmacology and agrochemistry.

Biological Activity

This compound exhibits significant biological activities, particularly as an inhibitor of topoisomerase I. This enzyme is crucial for DNA replication and transcription; thus, its inhibition can interfere with these processes, leading to potential anticancer effects.

The mechanism of action involves the compound's ability to bind to topoisomerase I, preventing the enzyme from relaxing supercoiled DNA. This inhibition can result in cytotoxic effects on rapidly dividing cells, which is a characteristic feature of many anticancer agents.

Research Findings

Recent studies have explored the pharmacological properties of this compound through various assays:

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. For instance, it showed significant inhibition against leukemia (K-562) and melanoma (MDA-MB-435) cell lines with IC50 values indicating potent activity .
  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit other enzymes involved in cancer progression, suggesting broader therapeutic potential beyond just topoisomerase I inhibition .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
This compoundBromine substitution; dioxin ringTopoisomerase I inhibitor2.09 (against MDA-MB-435)
6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-oneHydroxyl group additionAnticancer activityTBD
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-oneChromene core additionEnzyme inhibitorTBD

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A commonly reported approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile. This method allows for good yields and purity.

Reaction Pathways

The compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups.
  • Oxidation/Reduction : These reactions can introduce or modify functional groups.
  • Amidation : Reacting with primary amines forms salicylamides.

Applications in Research and Industry

This compound has several applications:

  • Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
  • Biological Research : Used to study enzyme interactions and cellular processes.
  • Industrial Applications : Involved in synthesizing specialty chemicals and insecticides.

Q & A

Q. What are the common synthetic routes for 6-Bromo-4H-benzo[d][1,3]dioxin-4-one?

The compound is typically synthesized via:

  • Catalyst-free cyclization : Salicylic acid derivatives react with acetylenic esters under basic conditions to form the dioxinone core, followed by bromination .
  • Bromination of precursors : For example, 7-(Bromomethyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is synthesized using N-bromosuccinimide (NBS) on hydroxy-methyl-substituted intermediates .
  • Copper-mediated coupling : CuI facilitates the addition of acetylenic esters to salicylic acid, enabling efficient cyclization .

Q. How is the structure of this compound characterized?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and bromine placement .
  • X-ray crystallography : Resolves bond angles and crystallographic packing, as demonstrated for derivatives like dimethyl 2-((2-hydroxybenzoyl)oxy)maleate .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in pharmacological research?

The dioxinone scaffold is a precursor for:

  • Antimicrobial agents : Derivatives like 5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydropyrazoles show activity against bacterial strains .
  • Cytotoxic agents : Substituted derivatives are evaluated for anticancer properties via in vitro assays .
  • Insecticides : The core structure is utilized in agrochemical research due to its stability and derivatization potential .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing brominated dioxinone derivatives?

  • Solvent and temperature : Catalyst-free methods use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance cyclization efficiency .
  • Substrate ratio : A 1:1.2 molar ratio of salicylic acid to acetylenic ester minimizes side reactions in CuI-mediated syntheses .
  • Bromination control : NBS in CCl4 under UV light achieves regioselective bromination at the methyl position .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing groups at C-6) clarifies their impact on cytotoxicity .
  • Data triangulation : Combine in vitro assays (e.g., MIC for antimicrobial activity) with computational docking to validate target interactions .
  • Batch-to-batch analysis : Purity checks via HPLC ensure biological reproducibility, as impurities in brominated intermediates can skew results .

Q. How can computational methods predict the reactivity of brominated dioxinones in polymer synthesis?

  • DFT calculations : Model the electron-deficient nature of the bromine atom, which enhances susceptibility to nucleophilic attack in ring-opening polymerizations (ROP) .
  • Monomer reactivity ratios : Parameters like the Q-e model (Q = 0.13, e = −1.14 for MBDO derivatives) guide copolymer design with tunable degradation profiles .
  • Degradation pathways : Simulate acid/base hydrolysis to predict recyclability into salicylic acid and acetic acid .

Q. What advanced characterization techniques elucidate degradation mechanisms in dioxinone-based polymers?

  • TGA-MS : Correlates thermal decomposition events (e.g., CO2 release) with polymer backbone cleavage .
  • In situ FTIR : Tracks ester bond hydrolysis during degradation .
  • Cryo-EM : Visualizes nanoscale morphological changes in polymers exposed to hydrolytic conditions .

Methodological Considerations

Q. How to design experiments for scalable synthesis while maintaining green chemistry principles?

  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Atom economy : Use one-pot sequential reactions (e.g., cyclization followed by bromination) to minimize waste .
  • Catalyst recycling : Recover CuI via filtration and reuse for 3–5 cycles without significant yield loss .

Q. How to address discrepancies in crystallographic data for halogenated dioxinones?

  • High-resolution data collection : Use synchrotron radiation for crystals with low diffraction quality .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···O contacts) to explain packing anomalies .
  • Twinned crystal refinement : Apply the TWINABS algorithm to correct for pseudo-merohedral twinning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.